N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]isonicotinamide
Overview
Description
N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]isonicotinamide, also known as IQ-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This molecule was first synthesized in 2005 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Scientific Research Applications
Spectrophotometric Detection of Copper (II)
N-ethyl-N-[(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (E8381) plays a crucial role in detecting ultratrace amounts of copper (II). Researchers have developed a spectrophotometric method based on its catalytic effect. Here’s how it works:
- The presence of copper (II) enhances this reaction, allowing sensitive detection even at low concentrations .
Water-Soluble Hydrogen Donor for Peroxidase Assays
E8381 and its derivatives serve as water-soluble hydrogen donors in photometric assays. Specifically:
- These compounds offer advantages in terms of solubility and compatibility with enzymatic reactions .
Indole Derivatives for Biomedical Applications
Indole derivatives, including E8381, have gained prominence due to their biological activities. Here’s how they contribute:
properties
IUPAC Name |
N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-22(19(24)14-7-9-20-10-8-14)12-16-11-15-6-4-5-13(2)17(15)21-18(16)23/h4-11H,3,12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSRXMALHKCCNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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